molecular formula C13H16O2 B14562163 4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 61808-31-9

4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14562163
CAS No.: 61808-31-9
M. Wt: 204.26 g/mol
InChI Key: MEOUUCFSPFAYGU-UHFFFAOYSA-N
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Description

4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This specific compound is characterized by the presence of ethoxy and dimethyl substituents on the indanone core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods

Industrial production of indanones, including this compound, often employs catalytic processes to ensure high yields and selectivity. Nickel-catalyzed reductive cyclization of enones is one such method, providing high enantiomeric induction . Additionally, rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives can be used to synthesize enantioenriched indanone derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethoxy and dimethyl groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61808-31-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-ethoxy-6,7-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-12-7-8(2)9(3)13-10(12)5-6-11(13)14/h7H,4-6H2,1-3H3

InChI Key

MEOUUCFSPFAYGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCC(=O)C2=C(C(=C1)C)C

Origin of Product

United States

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